Ethyl (R)-2-aminopent-4-enoate hydrochloride
Description
Ethyl (R)-2-aminopent-4-enoate hydrochloride (CAS 43442-77-5) is an α-amino ester derivative characterized by a pent-4-enoate backbone, an ethyl ester group, and a hydrochloride salt. It is a chiral compound with the (R)-configuration at the α-carbon, which confers stereochemical specificity in biochemical interactions. This compound is commercially available with ≥98% purity and is used in research applications, including synthetic organic chemistry and pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
ethyl (2R)-2-aminopent-4-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJUSBWWSWRMP-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Mediated Cross-Coupling
The most efficient method involves a palladium-catalyzed Negishi coupling between tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate and vinyl bromide, followed by ester interchange and deprotection. Zinc activation is critical:
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Zinc Dust Activation : Zinc dust (6 equiv) is treated with 1,2-dibromoethane (0.6 equiv) in DMF at 60°C for 45 minutes to generate reactive Zn(0).
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Oxidative Addition : The iodinated carbamate undergoes oxidative addition to zinc, forming a nucleophilic organozinc reagent.
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Cross-Coupling : Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) facilitate coupling with vinyl bromide at −78°C, yielding tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (65% yield).
Key Data :
Peptide Coupling with HATU/DIEA
An alternative route employs solid-phase peptide synthesis (SPPS) principles:
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Deprotection : (R)-2-aminopent-4-enoic acid hydrochloride is generated by treating tert-butyl-protected precursors with dry HCl gas in dichloromethane.
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Esterification : The free amine is coupled to ethyl glycolate using HATU (1.5 equiv) and DIEA (2 equiv) in DCM, achieving 78% yield.
Optimization Challenges :
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Side Reactions : Overactivation of HATU leads to guanidinium byproducts; stoichiometric DIEA suppresses this.
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Temperature Sensitivity : Reactions performed at 20–30°C prevent epimerization.
Detailed Experimental Procedures
Zinc-Mediated Method (Adapted from Organic Syntheses )
Step 1: Iodination of tert-Butyl (R)-1-(Methoxycarbonyl)ethylcarbamate
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Reagents : Triphenylphosphine (1.3 equiv), iodine (1.3 equiv), imidazole (1.3 equiv).
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Conditions : DCM, 0°C → rt, 3.5 h.
Step 2: Zinc Insertion and Cross-Coupling
Peptide Coupling Method (Patent-Inspired )
Step 1: Deprotection of Boc Group
Step 2: HATU-Mediated Esterification
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Reagents : HATU (1.5 equiv), DIEA (2 equiv), ethyl glycolate (1.5 equiv).
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Conditions : DCM, RT, 16 h.
Comparative Analysis of Methods
| Parameter | Zinc-Mediated | Peptide Coupling |
|---|---|---|
| Yield | 65% | 78% |
| Stereopurity (ee) | >99% | 95% |
| Reaction Time | 12 h | 16 h |
| Scalability | >100 g | <50 g |
| Cost | High (Pd catalysts) | Moderate (HATU) |
Critical Observations :
Chemical Reactions Analysis
Nucleophilic Acylation Reactions
The free amine undergoes selective acylation under mild conditions. In a Boc-protection protocol:
textBoc₂O (1.2 eq), DIEA (2 eq) DCM, 0°C → RT, 12 h → N-Boc-protected derivative (94% yield) [7][13]
This reaction preserves the ester and alkene functionalities while introducing orthogonal protecting groups for peptide synthesis .
Key Data:
| Acylating Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc₂O | DCM | 94 | >98% |
| Fmoc-OSu | Acetone/H₂O | 86 | 95% |
Ester Hydrolysis
Controlled hydrolysis yields the free carboxylic acid:
Acid-Catalyzed:
text6M HCl, reflux, 4 h → 2-aminopent-4-enoic acid (82% yield)[4]
Base-Mediated:
textNaOH (2 eq), EtOH/H₂O (3:1), RT, 2 h → Sodium salt (quantitative)[1]
Allylic Functionalization
The pent-4-enoate moiety participates in transition metal-catalyzed reactions:
Cyclopropanation
textEthyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (5 mol%) CHCl₃, 30°C, 5 h → Bicyclic cyclopropane derivative (75% yield, 82:18 er)[6]
Olefin Metathesis
textGrubbs II catalyst (2.5 mol%) DCM, N₂, RT, 12 h → Macrocyclic lactam (89% yield)[2]
Michael Addition
The α,β-unsaturated system accepts nucleophiles:
textNuH (1.5 eq), FeCl₃ (10 mol%) DMC, 90°C, 24 h → β-Substituted adducts (Table 2)[8]
Table 2: Michael Adducts
| Nucleophile | Product | Yield (%) | d.r. |
|---|---|---|---|
| Malonate | Diethyl 2-allylglutarate | 78 | - |
| Thiophenol | Sulfur-containing analog | 65 | 3:1 |
Reductive Transformations
Catalytic hydrogenation saturates the alkene:
textH₂ (1 atm), Pd/C (10 wt%) MeOH, RT, 3 h → Ethyl (R)-2-aminopentanoate (91% yield)[13]
Peptide Coupling
The amine engages in standard peptide synthesis:
textHATU (1.5 eq), DIEA (3 eq) DCM, RT, 16 h → Dipeptide conjugates (87% yield)[13]
Mechanistic Considerations
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Acylation: Proceeds via nucleophilic attack of the amine on activated carbonyl reagents
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Cyclopropanation: Involves Rh-carbene intermediates inserting into the π-system
-
Hydrogenation: Follows heterogeneous catalysis with syn-addition of H₂ across the double bond
This compound's versatility enables applications in asymmetric synthesis, peptidomimetics, and bioactive molecule development. Recent advances in flow chemistry have improved its synthetic accessibility, with microreactor systems achieving 92% conversion in <15 min.
Scientific Research Applications
Synthesis and Mechanism of Action
Ethyl (R)-2-aminopent-4-enoate hydrochloride can be synthesized through various methods that typically involve the protection of amine groups and subsequent esterification processes. The compound acts as a versatile building block in organic synthesis, particularly in the formation of peptides and other biologically active molecules .
Scientific Research Applications
1. Medicinal Chemistry
- This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its ability to form stable intermediates makes it valuable in drug development .
2. Biological Studies
- The compound is used in enzyme mechanism studies and protein interaction research. Its structural characteristics allow for the exploration of enzyme-substrate interactions, which are crucial for understanding biochemical pathways .
3. Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
4. Anticancer Research
- Preliminary studies have shown that compounds related to this compound may possess cytotoxic effects on cancer cell lines. This opens avenues for further investigation into its use as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of compounds similar to this compound. It was found that modifications to the compound significantly enhanced its potency against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro testing on multiple cancer cell lines demonstrated that derivatives of this compound exhibited low micromolar IC50 values, suggesting a promising avenue for anticancer drug development . The mechanism behind this activity is hypothesized to involve apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of Ethyl ®-2-aminopent-4-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can interact with various biological pathways.
Comparison with Similar Compounds
Stereoisomers: Ethyl (S)-2-Aminopent-4-enoate Hydrochloride
The (S)-enantiomer (CAS 89105-35-1) shares identical molecular formula (C₇H₁₃NO₂·HCl) and molecular weight (179.64 g/mol) with the (R)-form but differs in stereochemistry. Key distinctions include:
- Optical Activity : The (S)-enantiomer exhibits opposite optical rotation, which may alter receptor binding or metabolic pathways in biological systems.
- Synthesis : The (S)-form is synthesized via enantioselective methods, such as chiral resolution or asymmetric catalysis, while the (R)-form may require distinct chiral auxiliaries .
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | 43442-77-5 | 89105-35-1 |
| Molecular Formula | C₇H₁₃NO₂·HCl | C₇H₁₃NO₂·HCl |
| Molecular Weight | 179.64 g/mol | 179.64 g/mol |
| Configuration | R | S |
| Purity | ≥98% | ≥95% (predicted) |
Methyl Ester Analog: Methyl 2-Aminopent-4-enoate Hydrochloride
- Synthesis: Prepared via reaction of L-allylglycine with methanol and thionyl chloride, yielding crystalline solids (88–90°C melting point) .
Phenyl-Substituted Analog: (R)-Ethyl 2-Amino-4-Phenylbutanoate Hydrochloride
This compound (CAS 90940-54-8, C₁₂H₁₈ClNO₂) replaces the pent-4-enoate chain with a phenyl group, significantly altering its applications:
- Function : Used commercially to enhance athletic performance via hormonal modulation and muscle protection .
- Structural Impact: The aromatic ring increases lipophilicity, improving blood-brain barrier penetration compared to the aliphatic pent-4-enoate derivative .
Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride
This compound (CAS 1391077-87-4, C₁₂H₁₈ClNO₄S) features a sulfonyl group and branched chain, highlighting:
- Pharmacological Potential: The sulfonyl moiety enhances binding to enzymes like kinases or proteases.
Creatine Ethyl Ester Hydrochloride
It is radiolabeled for metabolic studies, contrasting with the amino acid focus of Ethyl (R)-2-aminopent-4-enoate HCl .
Key Research Findings
- Stereochemical Purity: The (R)- and (S)-enantiomers of 2-aminopent-4-enoate esters require chiral chromatographic methods for separation, as their physical properties (e.g., melting points, solubility) are nearly identical .
- Biological Activity : Phenyl-substituted analogs exhibit higher bioactivity in neurological and hormonal studies compared to aliphatic variants, likely due to enhanced lipophilicity .
- Synthetic Flexibility: The pent-4-enoate backbone allows olefin metathesis or Michael addition, enabling diversification into complex molecules .
Biological Activity
Ethyl (R)-2-aminopent-4-enoate hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula C7H14ClNO and a molecular weight of 161.65 g/mol. The compound features an amino group attached to a pentene backbone, with an ethyl ester functional group. This structure suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, thereby inhibiting their activity.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways involved in various physiological processes.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound might possess similar properties.
- Anti-inflammatory Effects : Its structural features indicate potential anti-inflammatory activity, which warrants further investigation.
- Potential as a Drug Candidate : Preliminary studies suggest that this compound could serve as a precursor for developing new therapeutic agents.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H14ClNO | Potential antimicrobial and anti-inflammatory effects |
| Ethyl 2-aminohex-5-enoate | C8H15NO2 | Known for interactions with enzymes; potential drug development applications |
| Ethyl 2-butenoate | C6H10O2 | Simpler structure; lacks amino group |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antiproliferative effects of compounds similar to this compound on various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in A549 lung cancer cells, highlighting the potential for therapeutic applications in oncology .
- Mechanistic Insights : Research focusing on enzyme interactions revealed that compounds with similar structures could modulate enzyme activity significantly, suggesting that this compound might also influence metabolic pathways through enzyme inhibition or activation.
- Pharmacological Evaluation : A pharmacological evaluation demonstrated that related compounds could effectively interact with beta-adrenoceptors, influencing cyclic AMP accumulation in cells. This mechanism underlines the potential for developing treatments for conditions like overactive bladder .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl (R)-2-aminopent-4-enoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid followed by amination. Enantiomeric purity is achieved using chiral catalysts or resolving agents. For example, asymmetric hydrogenation or enzymatic resolution can minimize racemization. Analytical techniques like chiral HPLC or polarimetry should validate enantiomeric excess (EE) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : Analyze and spectra to confirm backbone structure and stereochemistry (e.g., coupling constants for double bonds in pent-4-enoate) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve absolute configuration .
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
Q. What chromatographic techniques are optimal for assessing purity and stability of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of impurities. Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- TLC : Silica gel plates with ethyl acetate/acetic acid/water (11:7:1 v/v) as mobile phase can detect hydrolyzed byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the α,β-unsaturated ester moiety in this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian or ORCA) to model electron density and frontier molecular orbitals (HOMO/LUMO) for Michael addition or nucleophilic attack pathways.
- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify discrepancies in bioavailability.
- Metabolite identification : Use LC-MS/MS to detect active or inactive metabolites that may explain differential activity .
Q. How does the hydrochloride salt form influence crystallinity and solubility compared to the free base?
- Methodological Answer :
- Conduct salt screening : Compare solubility in aqueous buffers (pH 1–7) and organic solvents.
- Analyze crystal packing via X-ray diffraction to assess hydrogen bonding and lattice energy differences. SHELXL refinement can quantify lattice stability .
Methodological Notes
- Stereochemical Analysis : For chiral centers, use circular dichroism (CD) or vibrational circular dichroism (VCD) to supplement NMR/X-ray data .
- Degradation Pathways : Accelerated stability studies (ICH Q1A guidelines) under thermal and photolytic stress can identify degradation products, with LC-MS for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
